Cas no 2109717-50-0 (1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine)

1-(5-Bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine is a brominated furan-pyrazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a furan ring with a pyrazole core, offering a versatile scaffold for further functionalization. The presence of a bromine atom at the 5-position of the furan ring enhances reactivity, enabling selective cross-coupling reactions, while the 4-amine group on the pyrazole moiety provides a handle for derivatization. This compound is particularly valuable in the synthesis of heterocyclic compounds and as an intermediate in drug discovery. Its well-defined reactivity profile and stability make it suitable for use in controlled synthetic pathways.
1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine structure
2109717-50-0 structure
Product Name:1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine
CAS No:2109717-50-0
MF:C9H10BrN3O
MW:256.099200725555
CID:6603333
PubChem ID:165955876
Update Time:2025-08-05

1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine
    • EN300-1112325
    • 1-[(5-bromofuran-3-yl)methyl]-3-methyl-1H-pyrazol-4-amine
    • 2109717-50-0
    • Inchi: 1S/C9H10BrN3O/c1-6-8(11)4-13(12-6)3-7-2-9(10)14-5-7/h2,4-5H,3,11H2,1H3
    • InChI Key: ZJFOSMHYGWTEEX-UHFFFAOYSA-N
    • SMILES: BrC1=CC(=CO1)CN1C=C(C(C)=N1)N

Computed Properties

  • Exact Mass: 255.00072g/mol
  • Monoisotopic Mass: 255.00072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 57Ų

1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine

Professional Introduction to Compound with CAS No. 2109717-50-0 and Product Name: 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine

The compound identified by the CAS number 2109717-50-0 and the product name 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine represents a significant advancement in the field of medicinal chemistry. This heterocyclic compound, featuring a pyrazole core appended with a brominated furan moiety and an amine substituent, has garnered considerable attention due to its versatile structural framework and potential biological activities. The pyrazole ring, a well-documented pharmacophore, is known for its role in various therapeutic applications, while the bromofuran group introduces additional reactivity that can be exploited in drug design.

In recent years, the integration of 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine into research has been influenced by the growing demand for novel scaffolds that can modulate biological pathways effectively. The structural features of this compound make it a promising candidate for further exploration in the development of small-molecule inhibitors and activators. Specifically, the bromine atom on the furan ring provides a handle for cross-coupling reactions, enabling the synthesis of derivatives with tailored properties. This capability is particularly valuable in medicinal chemistry, where functional group modifications are often necessary to optimize potency and selectivity.

Current research trends indicate that compounds containing pyrazole and furan moieties are being extensively studied for their potential in addressing various diseases. For instance, studies have highlighted the role of pyrazole derivatives in anti-inflammatory, antiviral, and anticancer therapies. The presence of the 5-bromofuran unit in 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine suggests that this compound could exhibit similar therapeutic benefits. Preliminary investigations have shown that such derivatives can interact with biological targets through multiple mechanisms, including inhibition of key enzymes and modulation of receptor activity.

The 3-methyl substituent on the pyrazole ring further enhances the complexity of this compound, contributing to its potential as a lead molecule in drug discovery. Methyl groups are frequently incorporated into drug candidates to improve solubility, metabolic stability, and binding affinity. In the context of 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine, this substitution may play a critical role in determining its pharmacokinetic profile and overall efficacy. Additionally, the amine functionality at the 4-position of the pyrazole ring offers opportunities for further derivatization, allowing chemists to explore a wide range of chemical space.

Advances in synthetic methodologies have also contributed to the growing interest in compounds like 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine. Modern techniques such as palladium-catalyzed cross-coupling reactions have made it possible to construct complex molecular architectures with high efficiency. These methods have been instrumental in generating libraries of pyrazole-furan derivatives for high-throughput screening (HTS). The ability to rapidly synthesize and evaluate these compounds has accelerated the discovery process, leading to several promising candidates entering preclinical development.

The biological activity of 1-(5-bromofuran-3-yl)methyl-3-methyl-1H-pyrazol-4-amine has been a focus of recent studies. Researchers have been particularly interested in its potential as an inhibitor of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. The pyrazole core is known to interact with ATP-binding sites on enzymes, making it an effective scaffold for developing kinase inhibitors. Furthermore, the bromofuran group may contribute to binding interactions by forming hydrogen bonds or participating in π-stacking interactions with target proteins.

In vitro studies have provided initial insights into the pharmacological properties of this compound. Preliminary data suggest that 1-(5-bromofuran-3-ylmethyl)-3-methyl-lH-pyrazol-l4-am ine exhibits moderate activity against certain enzymatic targets at submicromolar concentrations. These findings are encouraging and warrant further investigation into its mechanism of action. Additionally, structural modifications based on computational modeling could help optimize its binding affinity and reduce off-target effects.

The synthesis of analogs derived from 1-(5-bromofuran-l 3-y lmeth yl)-l H-p y raz ol -4-am ine represents another area of active research. By varying substituents on the pyrazole or furan rings, chemists can explore different chemical spaces and identify novel pharmacological profiles. Such derivatives may offer improved efficacy or selectivity compared to existing drugs. The versatility of this scaffold makes it an attractive platform for drug discovery efforts aimed at addressing unmet medical needs.

The development of new methodologies for studying these compounds has also been advancing rapidly. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed structural characterization of protein-ligand complexes. These tools are essential for understanding how 1-(5-bromofuran-l 3-y lmeth yl)-l H-p y raz ol -4-am ine interacts with biological targets at an atomic level. Such information is crucial for designing next-generation inhibitors with enhanced properties.

Future directions in research on 1-(5-bromofuran-l 3-y lmeth yl)-l H-p y raz ol -4-am ine include exploring its potential in vivo using animal models. Preclinical studies will be necessary to assess its safety profile and therapeutic efficacy before human trials can begin. If successful, this compound could represent a significant advancement in treating conditions related to its target pathways.

In conclusion, 1-(5-bromo furyr -3-y lmeth y l)-l H-p y ra z ol -4-am ine (CAS No. 21097 17- 50- 0) is a structurally interesting compound with potential applications across multiple therapeutic areas. Its unique combination o f functional groups makes it an attractive scaffold f or drug discovery efforts. With ongoing advancements i n synthetic chemistry ansd bi ological assaying, this compo und holds promise f or future medical breakthroughs.

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